molecular formula C19H17ClN4O4 B2433321 1-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1009579-43-4

1-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B2433321
CAS No.: 1009579-43-4
M. Wt: 400.82
InChI Key: CUPVQXOFHJWYMY-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C19H17ClN4O4 and its molecular weight is 400.82. The purity is usually 95%.
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Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-5-(3,4-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O4/c1-27-14-8-7-13(9-15(14)28-2)24-18(25)16-17(19(24)26)23(22-21-16)10-11-3-5-12(20)6-4-11/h3-9,16-17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPVQXOFHJWYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a member of the triazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates a triazole ring with a pyrrolo moiety and substituted phenyl groups. This unique arrangement is hypothesized to contribute to its biological efficacy.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the target compound have shown promising results against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and the generation of reactive oxygen species (ROS). For example, derivatives have been reported to significantly increase LC3 expression and γ-H2AX levels in lung cancer cells, indicating enhanced autophagy and DNA damage response mechanisms .
  • Case Studies : A study demonstrated that triazole hybrids exhibited IC50 values as low as 6.06 μM against non-small-cell lung cancer (NSCLC), suggesting strong cytotoxic effects .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Research indicates that modifications in the triazole structure can enhance activity against various pathogens:

  • Efficacy Against Bacteria : Recent findings suggest that certain triazole derivatives show effective minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria. For instance, one derivative demonstrated an MIC of 0.0063 μmol/mL against E. coli .

Comparative Biological Activity Table

Activity Type Compound IC50/MIC Value Reference
Anticancer1-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl) derivative6.06 μM
AntimicrobialTriazole hybrid0.0063 μmol/mL
Anti-inflammatoryTriazole derivativeComparable to NSAIDs

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple steps that typically include the formation of the triazole ring through click chemistry methods. The structure-activity relationship studies indicate that:

  • Substituent Effects : The presence of electron-donating groups (like methoxy) on the phenyl rings enhances biological activity by improving solubility and bioavailability.
  • Triazole Ring Contribution : The triazole ring is crucial for biological activity due to its ability to form hydrogen bonds and interact with biological targets effectively.

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